molecular formula C13H23NO3 B2929009 tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate CAS No. 2167211-34-7

tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate

Cat. No. B2929009
CAS RN: 2167211-34-7
M. Wt: 241.331
InChI Key: CPLFYCGOZNTOJI-UHFFFAOYSA-N
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Description

“tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate” is an organic compound with the molecular formula C13H23NO3 . It has a molecular weight of 241.33 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-6-13(7-9-14)5-4-10(13)15/h10,15H,4-9H2,1-3H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 241.33 . It is a solid at room temperature .

Scientific Research Applications

Synthesis of Novel Organic Compounds

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate demonstrates the development of bifunctional compounds that provide a convenient entry point to novel compounds. These compounds access chemical spaces complementary to piperidine ring systems, showing the potential for tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate derivatives in expanding the toolkit for organic synthesis (M. J. Meyers et al., 2009).

Conformational Analysis and Peptide Synthesis

Spirolactams, closely related to the chemical , have been synthesized and analyzed for their potential as conformationally restricted pseudopeptides. This research explores their use in peptide synthesis, acting as constrained surrogates for dipeptides, thus demonstrating the compound's relevance in studying peptide conformation and design (M. M. Fernandez et al., 2002).

Asymmetric Synthesis and Drug Development

Research into asymmetric synthesis showcases the compound's application in the development of tropane alkaloids, such as the synthesis of (+)-pseudococaine, highlighting its role in the creation of pharmacologically relevant molecules. This underscores the compound's utility in drug discovery and the synthesis of biologically active compounds (E. Brock et al., 2012).

Nucleophilic Substitutions and Radical Reactions

The versatility of tert-butyl phenylazocarboxylates, closely related to the target compound, in synthetic organic chemistry is highlighted by their use in nucleophilic substitutions and radical reactions. These reactions enable the modification of the benzene ring, demonstrating the compound's importance in synthetic strategies (Hannelore Jasch et al., 2012).

Protection and Functionalization of Amines

The development of new reagents for the introduction of Boc protecting groups to amines, utilizing tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate, exemplifies the compound's role in the protection and functionalization of amines. This research offers insights into improving synthetic methodologies for the preparation of N-Boc-amino acids, a critical step in peptide synthesis (B. L. Maheswara Rao et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The hazard statements associated with this compound are H302, H315, H319, H335, and H412 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and avoiding release to the environment (P273) .

properties

IUPAC Name

tert-butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-8-13(14)6-4-10(15)5-7-13/h10,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLFYCGOZNTOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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